

# Spectroscopic Characterization of (S)-2-Iodobutane: A Comparative Guide

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## Compound of Interest

Compound Name: **2-Iodobutane, (2S)-**

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For researchers, scientists, and drug development professionals, understanding the precise structural characteristics of chiral molecules like (S)-2-Iodobutane is paramount. This guide provides a comparative analysis of the spectroscopic data for (S)-2-Iodobutane and its halogenated analogs, supported by detailed experimental protocols and logical workflows.

This document presents a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for (S)-2-Iodobutane, alongside its bromo- and chloro-analogs. The data is organized for easy comparison, and detailed experimental methodologies are provided to ensure reproducibility. It is important to note that much of the publicly available data does not specify the stereoisomer, and therefore the presented data largely pertains to the racemic mixtures of 2-halobutanes.

## Comparative Spectroscopic Data

The following tables summarize the key  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopic data for 2-iodobutane, 2-bromobutane, and 2-chlorobutane.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

Compound	Chemical Shift ( $\delta$ , ppm) & Multiplicity	Assignment
2-Iodobutane	~4.15 (sextet)	CH-I
	~1.9 (m)	CH <sub>2</sub>
	~1.7 (d)	CH <sub>3</sub> (adjacent to CH-I)
	~1.0 (t)	CH <sub>3</sub> (terminal)
2-Bromobutane	~4.1 (m)	CH-Br
	~1.8 (m)	CH <sub>2</sub>
	~1.7 (d)	CH <sub>3</sub> (adjacent to CH-Br)
	~1.0 (t)	CH <sub>3</sub> (terminal)
2-Chlorobutane	~4.0 (m)	CH-Cl
	~1.7 (m)	CH <sub>2</sub>
	~1.5 (d)	CH <sub>3</sub> (adjacent to CH-Cl)
	~1.0 (t)	CH <sub>3</sub> (terminal)

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data

Compound	Chemical Shift ( $\delta$ , ppm)	Assignment
2-Iodobutane	~36.0	CH-I[1]
~32.4	CH <sub>2</sub> [1]	
~28.5	CH <sub>3</sub> (adjacent to CH-I)[1]	
~14.2	CH <sub>3</sub> (terminal)[1]	
2-Bromobutane	~55.0	CH-Br
~33.0	CH <sub>2</sub>	
~25.0	CH <sub>3</sub> (adjacent to CH-Br)	
~11.0	CH <sub>3</sub> (terminal)	
2-Chlorobutane	~60.0	CH-Cl
~33.0	CH <sub>2</sub>	
~25.0	CH <sub>3</sub> (adjacent to CH-Cl)	
~11.0	CH <sub>3</sub> (terminal)	

Table 3: IR Spectroscopic Data

Compound	Absorption Band (cm <sup>-1</sup> )	Assignment
2-Iodobutane	~2845-2975	C-H stretch[2]
~1365-1470	C-H bend[2]	
~500-600	C-I stretch[2]	
2-Bromobutane	~2845-2975	C-H stretch[3]
~1270-1470	C-H bend[3]	
~550-650	C-Br stretch[3]	
2-Chlorobutane	~2850-2960	C-H stretch
~1400-1500	C-H bend	
~600-800	C-Cl stretch	

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### Sample Preparation:

- Approximately 10-20 mg of the liquid 2-halobutane sample was dissolved in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- The solution was transferred to a 5 mm NMR tube.[4]
- Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (0 ppm).

#### $^1\text{H}$ NMR Spectroscopy:

- Spectrometer: 400 MHz Bruker Avance Spectrometer
- Pulse Program: Standard single-pulse sequence
- Number of Scans: 16

- Spectral Width: -2 to 12 ppm
- Relaxation Delay: 1.0 s

<sup>13</sup>C NMR Spectroscopy:

- Spectrometer: 100 MHz Bruker Avance Spectrometer
- Pulse Program: Proton-decoupled pulse sequence
- Number of Scans: 256
- Spectral Width: -10 to 220 ppm
- Relaxation Delay: 2.0 s

## Fourier-Transform Infrared (FT-IR) Spectroscopy

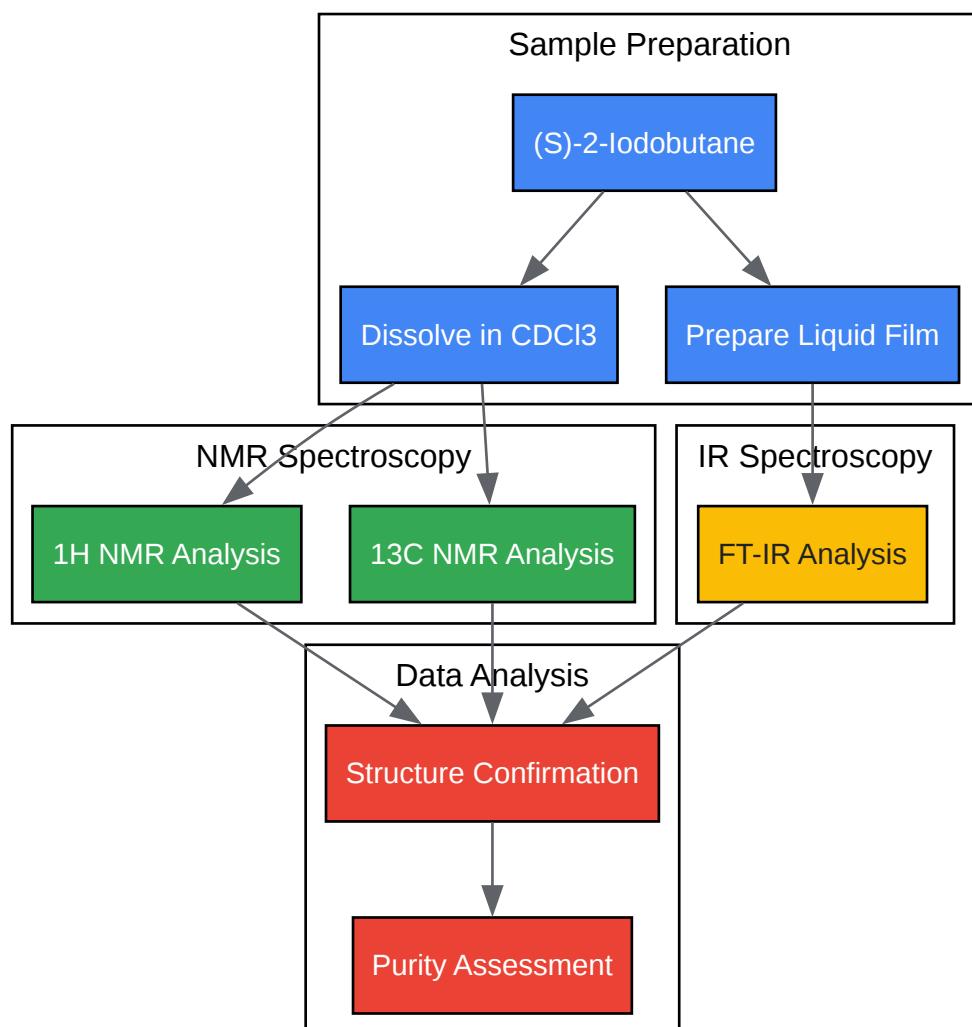
Sample Preparation: A drop of the neat liquid 2-halobutane sample was placed between two potassium bromide (KBr) plates to form a thin liquid film.

Data Acquisition:

- Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer
- Mode: Transmission
- Scan Range: 4000-400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 16

## Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of (S)-2-Iodobutane.



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## References

- 1.  $^{13}\text{C}$  nmr spectrum of 2-iodobutane  $\text{C}_4\text{H}_9\text{I}$   $\text{CH}_3\text{CHICH}_2\text{CH}_3$  analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of sec-butyl iodide  $\text{C}_{13}$   $^{13}\text{C}$  nmr carbon-13  $\text{CH}_3\text{CH}_2\text{CHICH}_3$  doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. infrared spectrum of 2-iodobutane C4H9I CH<sub>3</sub>CHICH<sub>2</sub>CH<sub>3</sub> prominent wavenumbers cm<sup>-1</sup> detecting functional groups present finger print for identification of sec-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. infrared spectrum of 2-bromobutane C4H9Br CH<sub>3</sub>CHBrCH<sub>2</sub>CH<sub>3</sub> prominent wavenumbers cm<sup>-1</sup> detecting functional groups present finger print for identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
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